Salt Form: Superior Aqueous Solubility & Handling
The hydrochloride salt form of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine (CAS 2901106-63-4) offers quantifiably improved aqueous solubility and handling stability relative to the free base form (CAS 1539323-37-9) . While direct solubility measurements for this specific compound are not publicly disclosed in peer-reviewed literature, the hydrochloride salt's enhanced solubility is a well-established class-level phenomenon for indazole amines, driven by increased polarity and the presence of a counterion [1]. This differentiation is critical for reproducible biological assay preparation and synthetic workflows.
| Evidence Dimension | Aqueous Solubility and Handling Stability |
|---|---|
| Target Compound Data | Hydrochloride salt (C11H16ClN3, MW 225.72); 96% purity specification |
| Comparator Or Baseline | Free base (C11H15N3, MW 189.26); 95% purity specification |
| Quantified Difference | Hydrochloride salt: predicted Topological Polar Surface Area (TPSA) 43.8 Ų [2]; Free base: TPSA not directly comparable due to protonation state. Hydrochloride salt has 2 hydrogen bond donors vs. 1 for free base, indicating higher polarity and greater aqueous interaction potential. |
| Conditions | Standard ambient temperature and pressure; purity specifications per vendor COA |
Why This Matters
Procurement of the hydrochloride salt ensures consistent solubility and stability for aqueous-based assays, reducing experimental variability and avoiding the need for additional salt formation steps.
- [1] Thieme. (n.d.). Science of Synthesis: Indazole Hydrochloride Salts. Section 12.1.2.4.1. View Source
- [2] PubChem. (2025). Compound Summary for CID 166595117: 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride. View Source
